2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate
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Overview
Description
2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate is a complex organic compound featuring a morpholine ring fused with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzo[d]thiazole derivatives with morpholine under specific conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce the morpholine group into the benzothiazole framework . The reaction conditions often involve the use of bases like cesium carbonate (CsCO3) and solvents such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed bioactivity. For instance, it can bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit comparable biological activities.
Morpholine derivatives: Compounds such as morpholine-4-carboxylic acid and morpholine-4-sulfonic acid are structurally related and used in similar applications.
Uniqueness
2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate is unique due to its dual benzothiazole and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential for various applications, making it a valuable compound in scientific research.
Biological Activity
2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate is a complex organic compound characterized by its unique structural features, including two benzothiazole rings and a morpholine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the morpholine group into the benzothiazole framework. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity: Studies have shown that derivatives of benzothiazole, including this compound, have significant inhibitory effects on various cancer cell lines. For instance, compounds similar to it have been reported to inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties: Benzothiazole derivatives are known for their antibacterial activity against a variety of pathogens. Research has demonstrated that modifications to the benzothiazole nucleus can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects: The compound has also been evaluated for its impact on inflammatory cytokines. Notably, it has been shown to reduce the expression levels of IL-6 and TNF-α in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, studies indicate that related compounds can affect the AKT and ERK signaling pathways, which are critical for tumor growth and metastasis .
- DNA Interaction: The dual benzothiazole structure allows for potential intercalation into DNA or binding to protein targets, disrupting normal cellular functions and leading to apoptosis in cancer cells.
- Cytokine Modulation: By downregulating inflammatory cytokines, the compound may help mitigate chronic inflammation associated with various diseases, including cancer .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other benzothiazole derivatives:
Compound Name | Structure Type | Biological Activity |
---|---|---|
2-Aminobenzothiazole | Benzothiazole derivative | Anticancer, antimicrobial |
Morpholine-4-carboxylic acid | Morpholine derivative | Antimicrobial |
7-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Benzothiazole derivative | Significant anticancer activity |
Case Studies
Several studies have explored the biological activities of benzothiazole derivatives:
- Study on Anticancer Properties: A series of novel benzothiazole compounds were synthesized and evaluated for their anticancer activity against A431 and A549 cell lines. The lead compound demonstrated significant inhibition of cell proliferation and induced apoptosis at micromolar concentrations .
- Evaluation of Anti-inflammatory Effects: Another study assessed the impact of benzothiazole derivatives on inflammatory markers in RAW264.7 macrophages. Results indicated a notable decrease in IL-6 and TNF-α levels upon treatment with specific derivatives .
Properties
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-18(12-1-3-14-16(9-12)26-11-20-14)25-13-2-4-15-17(10-13)27-19(21-15)22-5-7-24-8-6-22/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRXEZAEISZYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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